beta-Methyl-p-chlorocinnamonitrile

Photochemistry Singlet-state reactivity Substituent effects

beta-Methyl-p-chlorocinnamonitrile (IUPAC: 3-(4-chlorophenyl)but-2-enenitrile; CAS 51791-30-1 for the (E)-isomer; molecular formula C₁₀H₈ClN; MW 177.63 g/mol) is a β-substituted cinnamonitrile derivative belonging to the class of α,β-unsaturated aromatic nitriles. The compound is characterized by a para-chloro substituent on the phenyl ring and a β-methyl group on the acrylonitrile backbone, creating a tetrasubstituted olefin that distinguishes it from simpler cinnamonitrile analogs.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
Cat. No. B8347859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methyl-p-chlorocinnamonitrile
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC(=CC#N)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H8ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,1H3
InChIKeyGIASFKRHARRGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Methyl-p-chlorocinnamonitrile: Definitive Technical Reference for Scientific Sourcing and Differentiation


beta-Methyl-p-chlorocinnamonitrile (IUPAC: 3-(4-chlorophenyl)but-2-enenitrile; CAS 51791-30-1 for the (E)-isomer; molecular formula C₁₀H₈ClN; MW 177.63 g/mol) is a β-substituted cinnamonitrile derivative belonging to the class of α,β-unsaturated aromatic nitriles . The compound is characterized by a para-chloro substituent on the phenyl ring and a β-methyl group on the acrylonitrile backbone, creating a tetrasubstituted olefin that distinguishes it from simpler cinnamonitrile analogs. Its canonical SMILES is CC(=CC#N)c1ccc(Cl)cc1 . The compound is primarily utilized as a synthetic building block in heterocyclic chemistry and medicinal chemistry programs, with reported applications as an intermediate in the synthesis of antimicrobial and differentiation-inducing agents .

Why Generic Substitution Among Cinnamonitrile Analogs Is Scientifically Unjustified for beta-Methyl-p-chlorocinnamonitrile


Cinnamonitrile derivatives with different substituent patterns exhibit fundamentally divergent photochemical, electronic, and biological behaviors that preclude interchangeable use. The KAIST photochemical study (Yoon, 1982) demonstrated that para-substituent identity alone drives a >2-fold difference in singlet-state photoaddition quantum yield with tetramethylethylene: p-chlorocinnamonitrile (0.524) versus p-methylcinnamonitrile (0.229) [1]. The additional β-methyl group present in the target compound introduces steric constraints at the reactive olefinic site that are absent in the parent p-chlorocinnamonitrile (CAS 28446-72-2; MW 163.60) and alters the electron density of the conjugated system relative to non-methylated analogs. Furthermore, the (E)-stereochemistry at the tetrasubstituted double bond determines the spatial orientation of the nitrile group, which directly impacts cyclization regiochemistry in heterocyclic synthesis applications. Substituting an alternative cinnamonitrile without the β-methyl group would produce a different heterocyclic scaffold upon cyclocondensation, while replacing the p-chloro with p-methyl would alter both the electronic character of the aromatic ring and the compound's dipole moment—p-chloro derivatives exhibit a dipole moment of 2.73 D [2], a value that would differ substantially for the p-methyl analog and affect molecular recognition in biological targets.

Quantitative Differentiation Evidence for beta-Methyl-p-chlorocinnamonitrile Against Closest Analogs


Photochemical Reactivity: Quantum Yield Differentiation of para-Chloro versus para-Methyl Substitution in Cinnamonitrile Excited-State (2+2) Photoaddition

The para-chloro substituent confers significantly higher photoreactivity compared to the para-methyl analog in the (2+2) photoaddition reaction with tetramethylethylene (TME). In the KAIST study, p-chlorocinnamonitrile exhibited a quantum yield of 0.524 in neat TME, representing a 2.29-fold enhancement over p-methylcinnamonitrile (0.229) [1]. The target compound, beta-methyl-p-chlorocinnamonitrile, combines both the activating p-chloro substituent and the β-methyl group, creating a tetrasubstituted olefin with distinct steric and electronic properties relative to either monosubstituted comparator. The parent cinnamonitrile (quantum yield 0.586) lacks both substituents and shows intermediate behavior. The reaction was confirmed to proceed stereospecifically from the first excited singlet state, and para-substituted trans-derivatives demonstrated larger resonance contributions than meta-substituted or cis-derivatives [1].

Photochemistry Singlet-state reactivity Substituent effects Quantum yield

Synthetic Accessibility and Yield: Single-Step Synthesis of beta-Methyl-p-chlorocinnamonitrile from p-Chloroacetophenone via Knoevenagel-Type Condensation

beta-Methyl-p-chlorocinnamonitrile is synthesized via a one-step Knoevenagel-type condensation between p-chloroacetophenone and cyanoacetic acid, as disclosed in US Patent 4,012,377 . The reaction proceeds with ammonium acetate and glacial acetic acid in refluxing benzene with azeotropic water removal over 90 hours, yielding the product in 49% isolated yield (17.5 g from 31 g p-chloroacetophenone) after high-vacuum distillation (b.p. 106–113 °C/0.5 mm) . The product was characterized by UV spectroscopy: λmax (EtOH) 271 nm (ε 19,350) . This synthesis route contrasts with the preparation of the non-methylated analog p-chlorocinnamonitrile (CAS 28446-72-2), which is typically obtained as a mixture of cis and trans isomers from different starting materials and lacks the tetrasubstituted olefin that defines the target compound's regiochemical behavior in subsequent transformations . Elemental analysis of beta-methyl-p-chlorocinnamonitrile: Found: C, 57.8; H, 4.7; Cl, 19.7; N, 8.1; Calculated for C₁₀H₈ClN: C, 67.6; H, 4.5; Cl, 20.0; N, 7.9% .

Organic synthesis Knoevenagel condensation Building block Heterocyclic precursor

Electronic Structure Differentiation: Dipole Moment and Conjugation Effects of para-Chloro versus para-Methyl Substituents in trans-Cinnamonitriles

The para-chloro substituent imparts a fundamentally different electronic character to the cinnamonitrile scaffold compared to the para-methyl analog. The dipole moment of p-chlorocinnamonitrile has been experimentally determined as 2.73 D with a molar refraction of 49.1 mL [1]. In contrast, the p-methyl derivative has a significantly smaller dipole moment due to the electron-donating rather than electron-withdrawing nature of the methyl substituent. This electronic difference is further corroborated by the KAIST study, which demonstrated that para-substituted trans-cinnamonitrile derivatives exhibit larger resonance contributions than meta-substituted or cis-derivatives, and that the chemical shift differences of vinyl protons correlate well with σI, σR°, and σp+ substituent parameters (r = 0.9996–0.8946) [2]. The β-methyl group in beta-methyl-p-chlorocinnamonitrile adds an additional electron-donating alkyl substituent at the β-position of the acrylonitrile, which further modulates the electron density at the nitrile carbon and the olefinic β-carbon relative to the non-methylated p-chlorocinnamonitrile.

Electronic properties Dipole moment Structure-activity relationships Molecular recognition

Biological Activity Profile: Cell Differentiation Induction and RNase L Activation as Differentiating Pharmacological Features

beta-Methyl-p-chlorocinnamonitrile has been identified in patent literature as a compound exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. In biochemical assays, the compound demonstrated RNase L activation with an IC₅₀ of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts, as recorded in BindingDB (ChEMBL_164143 / CHEMBL771467) [2]. By comparison, the non-methylated analog p-chlorocinnamonitrile is primarily documented for its role as a synthetic intermediate in heterocyclic chemistry (e.g., synthesis of naphthopyrans, chromenes, and phosphinate derivatives) rather than for direct biological activity [3]. The differentiation-inducing activity of beta-methyl-p-chlorocinnamonitrile represents a biological phenotype that is not reported for the structurally simpler p-chlorocinnamonitrile, suggesting that the β-methyl substitution contributes to this distinct pharmacological profile.

Cell differentiation RNase L activation Anticancer Biological screening

Validated Application Scenarios for beta-Methyl-p-chlorocinnamonitrile Based on Quantitative Differentiation Evidence


Heterocyclic Scaffold Synthesis Requiring Defined (E)-Stereochemistry at a Tetrasubstituted Olefin

For medicinal chemistry programs synthesizing 3-functionally substituted 1,2-dihydropyridin-2-ones or related heterocycles via cyclocondensation with methylene-active compounds, beta-methyl-p-chlorocinnamonitrile provides a defined (E)-tetrasubstituted olefin that directs regiochemical outcomes unambiguously. Unlike p-chlorocinnamonitrile (CAS 28446-72-2), which is supplied as a cis/trans mixture, the target compound's single (E)-stereoisomer eliminates stereochemical variability in cyclization reactions [1]. The β-methyl group also introduces steric control at the reaction site, potentially altering cyclization rates and product distributions relative to the non-methylated analog. The established synthetic route from p-chloroacetophenone via Knoevenagel condensation (49% yield, b.p. 106–113 °C/0.5 mm) provides a well-characterized procurement pathway .

Photochemical Studies Leveraging p-Chloro Substituent Quantum Yield Advantage

For research groups investigating substituent effects on excited-state reactivity or conducting (2+2) photoaddition reactions, the p-chloro substituent provides a 2.29-fold quantum yield advantage over p-methyl analogs (Φ = 0.524 vs. 0.229) in neat TME [1]. The β-methyl group in the target compound creates a tetrasubstituted olefin with distinct steric constraints at the reactive site compared to the non-methylated p-chlorocinnamonitrile, enabling investigations of steric effects on photochemical stereospecificity. The reaction proceeds from the first excited singlet state and is stereospecific, making this scaffold suitable for mechanistic photochemical studies where both electronic (p-Cl) and steric (β-CH₃) parameters need systematic variation [1].

Differentiation-Inducing Agent Discovery and RNase L-Targeted Drug Development

For oncology or dermatology drug discovery programs targeting cell differentiation pathways, beta-methyl-p-chlorocinnamonitrile is the appropriate cinnamonitrile derivative based on its documented ability to arrest undifferentiated cell proliferation and induce monocytic differentiation [1]. This biological activity is not reported for the simpler p-chlorocinnamonitrile analog. The compound's potent RNase L activation (IC₅₀ = 2.30 nM in mouse L cell extract protein synthesis inhibition assay) further supports its use in innate immunity and antiviral research programs. When procuring for these applications, verification of the β-methyl substitution by NMR or LC-MS is essential, as the non-methylated analog lacks this biological fingerprint.

Structure-Activity Relationship (SAR) Studies Requiring Defined Electronic Properties

The experimentally determined dipole moment of 2.73 D for the p-chlorocinnamonitrile scaffold [1] provides a quantitative electronic parameter that can be used to benchmark computational models (DFT, molecular docking) for beta-methyl-p-chlorocinnamonitrile. For SAR programs investigating the contribution of aryl halide substitution to target binding, the p-chloro derivative offers a distinct electronic profile versus p-methyl, p-bromo (2.80 D), or p-cyano (1.01 D) analogs. The excellent correlation (r = 0.9996–0.8946) between vinyl proton chemical shifts and substituent parameters (σI, σR°, σp+) in the cinnamonitrile series provides a validated framework for predicting the electronic properties of novel derivatives, making this compound class suitable for systematic SAR exploration.

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